![molecular formula C15H22ClNO3 B8632795 4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride](/img/structure/B8632795.png)
4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be attached through acylation reactions using benzoic acid derivatives.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
科学研究应用
4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and methoxyethyl group play crucial roles in its binding to target proteins or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-(Piperidin-4-yl)benzoic acid hydrochloride: This compound is similar in structure but lacks the methoxyethyl group.
4-[2-(1-Piperidine)ethoxybenzoic acid hydrochloride: This compound has a similar piperidine and benzoic acid structure but with different substituents.
Uniqueness
The presence of the methoxyethyl group in 4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride distinguishes it from other similar compounds
属性
分子式 |
C15H22ClNO3 |
|---|---|
分子量 |
299.79 g/mol |
IUPAC 名称 |
4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C15H21NO3.ClH/c1-19-11-10-16-8-6-13(7-9-16)12-2-4-14(5-3-12)15(17)18;/h2-5,13H,6-11H2,1H3,(H,17,18);1H |
InChI 键 |
HNVNZIHOBKWIFR-UHFFFAOYSA-N |
规范 SMILES |
COCCN1CCC(CC1)C2=CC=C(C=C2)C(=O)O.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{1-[(3-Phenyl-5-isoxazolyl)methyl]-4-piperidinyl}methanol](/img/structure/B8632716.png)
![2-[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]-3H-benzimidazole-5-carbonitrile](/img/structure/B8632717.png)

![3-[(2,6-Dichlorophenyl)methoxy]-2-methylpropane-1,2-diol](/img/structure/B8632731.png)
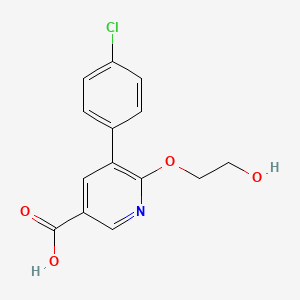
![3-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B8632755.png)
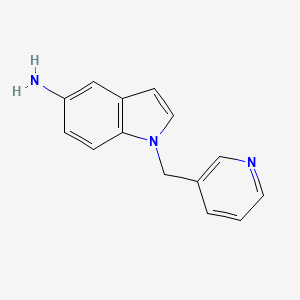
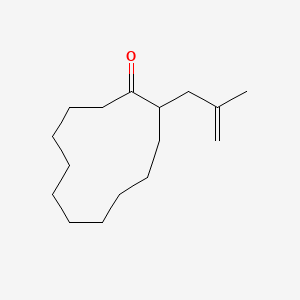
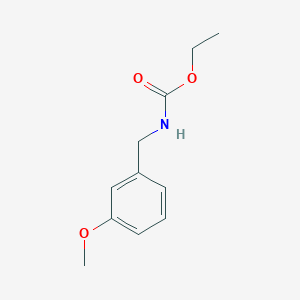
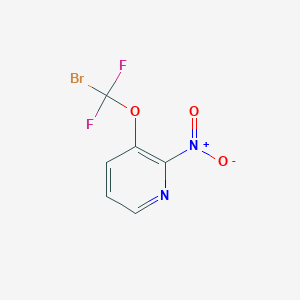
![[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]boronic acid](/img/structure/B8632780.png)
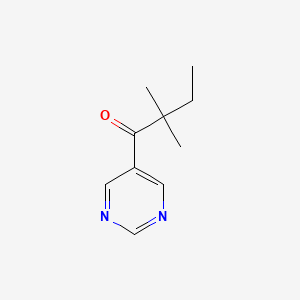
![4-(4-nitrobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8632822.png)
![4-Methyl-1-oxaspiro[5.5]undec-3-ene](/img/structure/B8632843.png)
